molecular formula C9H7BrF2 B130816 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene CAS No. 159276-58-1

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Cat. No. B130816
M. Wt: 233.05 g/mol
InChI Key: VEHMGPJUOWKYRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a brominated natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the use of bromine in key steps of the synthesis . Similarly, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene was performed using a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds, starting from a bromomethyl-benzene derivative . These methods could potentially be adapted for the synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was elucidated using X-ray diffraction, revealing a quasi-planar structure of the molecule . This suggests that similar structural analyses could be applied to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene to determine its geometry and conformation.

Chemical Reactions Analysis

Brominated benzene compounds are known to participate in various chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for organometallic synthesis, indicating the reactivity of the bromo group in cross-coupling reactions . Additionally, the presence of the bromomethyl group could facilitate nucleophilic substitution reactions, as seen in the synthesis of radiolabeled benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the substituents on the benzene ring. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant fluorescence intensity in the solid state compared to the solution state . This indicates that the electronic properties of the molecule can be significantly altered by the substitution pattern. The presence of the difluoro group in 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene would likely affect its reactivity and physical properties, such as boiling point, solubility, and density.

Scientific Research Applications

Synthesis and Material Properties

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene has been utilized in the synthesis of various organic compounds due to its reactive bromomethyl and ethenyl groups. For instance, it has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which was prepared via the Wittig-Horner reaction. This compound exhibited interesting photoluminescence properties, with significant fluorescence intensity enhancement in the solid state compared to the solution state, indicating aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).

Chemical Reactions and Mechanisms

The molecule has been involved in various chemical reactions, such as Diels–Alder cycloadditions, demonstrating its utility in constructing complex organic frameworks. For example, compounds similar to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene have been used in Diels–Alder cycloaddition reactions with different dienes under both thermal and microwave irradiation conditions (M. Sridhar, K. L. Krishna, J. M. Rao, 2000).

Crystallography and Molecular Structure

Studies on compounds with structural similarities to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene have led to the discovery of unique network structures and crystal packing motifs. For example, 1,3,5-tris[4-Pyridyl(ethenyl)]benzene functions as a four-connected node in crystal structures exhibiting rare network topologies, highlighting the role of such compounds in the development of materials with specific molecular architectures (L. Reddy, Balakrishna R. Bhogala, A. Nangia, 2005).

Polymer Chemistry and Materials Science

The bromomethyl and ethenyl groups in 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene make it a valuable precursor for the synthesis of various polymers and materials. For instance, its derivatives have been used in the synthesis of fluorine-containing polyethers, which are known for their low dielectric properties and thermal stability, making them suitable for applications in the electronics industry (J. W. Fitch, E. Bucio, Lymari Martinez, et al., 2003).

properties

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHMGPJUOWKYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473174
Record name 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

CAS RN

159276-58-1
Record name 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene
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